molecular formula C15H21N3 B10844151 4-Cycloheptyl-6-propylpyrimidine-2-carbonitrile

4-Cycloheptyl-6-propylpyrimidine-2-carbonitrile

Cat. No. B10844151
M. Wt: 243.35 g/mol
InChI Key: UOAUUFFKQMFGTJ-UHFFFAOYSA-N
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Description

4-cycloheptyl-6-propylpyrimidine-2-carbonitrile is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by a pyrimidine ring substituted with a cycloheptyl group at the 4-position, a propyl group at the 6-position, and a cyano group at the 2-position. Its unique structure makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cycloheptyl-6-propylpyrimidine-2-carbonitrile typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution Reactions: The cycloheptyl and propyl groups are introduced through nucleophilic substitution reactions. For example, the cycloheptyl group can be added using cycloheptyl bromide in the presence of a base.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-cycloheptyl-6-propylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-cycloheptyl-6-propylpyrimidine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cycloheptyl-6-propylpyrimidine-2-carbonitrile involves its interaction with molecular targets such as cathepsin K. The compound binds to the active site of the enzyme, inhibiting its proteolytic activity. This inhibition is crucial for reducing bone resorption and treating conditions like osteoporosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cycloheptyl-6-propylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. Its cycloheptyl group provides a larger hydrophobic surface area, potentially enhancing its binding affinity to target enzymes compared to its cyclohexyl and cyclooctyl analogs .

properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

4-cycloheptyl-6-propylpyrimidine-2-carbonitrile

InChI

InChI=1S/C15H21N3/c1-2-7-13-10-14(18-15(11-16)17-13)12-8-5-3-4-6-9-12/h10,12H,2-9H2,1H3

InChI Key

UOAUUFFKQMFGTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C#N)C2CCCCCC2

Origin of Product

United States

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